molecular formula C18H19N B13056915 1-(2-Anthryl)butylamine

1-(2-Anthryl)butylamine

Cat. No.: B13056915
M. Wt: 249.3 g/mol
InChI Key: PINNTGPRSWYILF-UHFFFAOYSA-N
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Description

1-(2-Anthryl)butylamine is an organic compound with the molecular formula C₁₈H₁₉N. It is a derivative of anthracene, where the anthracene moiety is attached to a butylamine chain. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Anthryl)butylamine can be synthesized through several methods. One common approach involves the reaction of 2-anthracenemethanamine with a butyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butyl halide, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Anthryl)butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-2-carboxylic acid, while reduction may produce various butylamine derivatives.

Scientific Research Applications

1-(2-Anthryl)butylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)butylamine involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Anthryl)ethanamine
  • 1-(2-Anthryl)propanamine
  • 1-(2-Anthryl)pentylamine

Comparison

1-(2-Anthryl)butylamine is unique due to its specific butylamine chain, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-anthracen-2-ylbutan-1-amine

InChI

InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3

InChI Key

PINNTGPRSWYILF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

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